

# Ethyl 2-amino-1-cyclohexene-1-carboxylate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-amino-1-cyclohexene-1-carboxylate

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This in-depth technical guide provides comprehensive information on **Ethyl 2-amino-1-cyclohexene-1-carboxylate**, a versatile intermediate in organic synthesis. This document details its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and a thorough analysis of its spectroscopic data.

## Core Identifiers and Properties

**Ethyl 2-amino-1-cyclohexene-1-carboxylate** is a cyclic enamine ester with significant applications in the synthesis of various heterocyclic compounds. Its identification and physical characteristics are summarized below.

Identifier	Value
CAS Number	1128-00-3[1]
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>2</sub> [1]
Molecular Weight	169.22 g/mol [1]
IUPAC Name	ethyl 2-aminocyclohex-1-ene-1-carboxylate
Synonyms	2-Amino-1-cyclohexene-1-carboxylic acid ethyl ester, Ethyl 2-aminocyclohex-1-enecarboxylate
Appearance	White to off-white crystalline solid
Melting Point	70-74 °C[1]
Boiling Point	Approximately 298.5 °C (rough estimate)[1]
Density	Approximately 1.087 g/cm <sup>3</sup> (rough estimate)[1]

## Synthesis Protocol

The synthesis of **Ethyl 2-amino-1-cyclohexene-1-carboxylate** is typically achieved through the condensation reaction of ethyl 2-oxocyclohexanecarboxylate with an amine, in this case, ammonia. The following is a detailed experimental protocol based on established chemical literature for similar enamine syntheses.

## Materials and Reagents:

- Ethyl 2-oxocyclohexanecarboxylate
- Ammonia (aqueous solution, e.g., 28-30%)
- Toluene (or another suitable aprotic solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Dean-Stark apparatus (optional, for azeotropic removal of water)
- Round-bottom flask

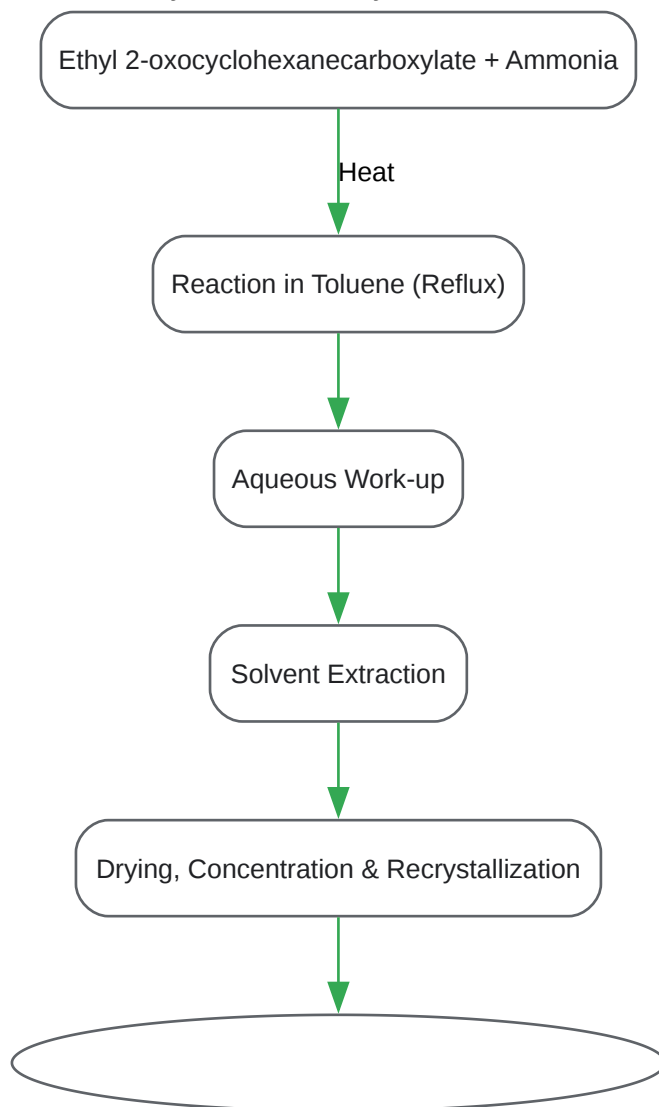
- Reflux condenser
- Separatory funnel
- Rotary evaporator

## Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in toluene.
- **Addition of Amine:** Add an excess of aqueous ammonia solution (e.g., 2-3 equivalents) to the solution of the  $\beta$ -keto ester.
- **Reaction:** Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours. The azeotropic removal of water using a Dean-Stark trap can drive the reaction to completion.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove excess ammonia and any water-soluble impurities.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **Ethyl 2-amino-1-cyclohexene-1-carboxylate** as a crystalline solid.

## Synthesis Workflow Diagram

## Synthesis of Ethyl 2-amino-1-cyclohexene-1-carboxylate



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Caption: A flowchart illustrating the key stages in the synthesis of **Ethyl 2-amino-1-cyclohexene-1-carboxylate**.

## Spectroscopic Data

The structural elucidation of **Ethyl 2-amino-1-cyclohexene-1-carboxylate** is confirmed through various spectroscopic techniques.

Spectroscopic Data	Predicted/Reported Values
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ (ppm): 4.75 (br s, 2H, $\text{NH}_2$ ), 4.15 (q, $J = 7.1$ Hz, 2H, $\text{OCH}_2\text{CH}_3$ ), 2.35 (t, $J = 6.0$ Hz, 2H, $\text{CH}_2\text{-C=C}$ ), 2.25 (t, $J = 6.0$ Hz, 2H, $\text{CH}_2\text{-C-N}$ ), 1.65 (m, 4H, $\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-}$ ), 1.25 (t, $J = 7.1$ Hz, 3H, $\text{OCH}_2\text{CH}_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 101 MHz)	$\delta$ (ppm): 169.5 ( $\text{C=O}$ ), 155.0 ( $\text{C-N}$ ), 95.0 ( $\text{C=C-COOEt}$ ), 59.0 ( $\text{OCH}_2$ ), 30.0 ( $\text{CH}_2$ ), 25.0 ( $\text{CH}_2$ ), 23.0 ( $\text{CH}_2$ ), 22.0 ( $\text{CH}_2$ ), 14.5 ( $\text{CH}_3$ )
FTIR (KBr, $\text{cm}^{-1}$ )	$\nu$ : 3450-3300 (N-H stretch), 2940-2860 (C-H stretch), 1650 ( $\text{C=O}$ stretch, ester), 1610 ( $\text{C=C}$ stretch), 1560 (N-H bend)
Mass Spectrometry (EI)	$m/z$ (%): 169 ( $\text{M}^+$ ), 140, 124, 96, 68

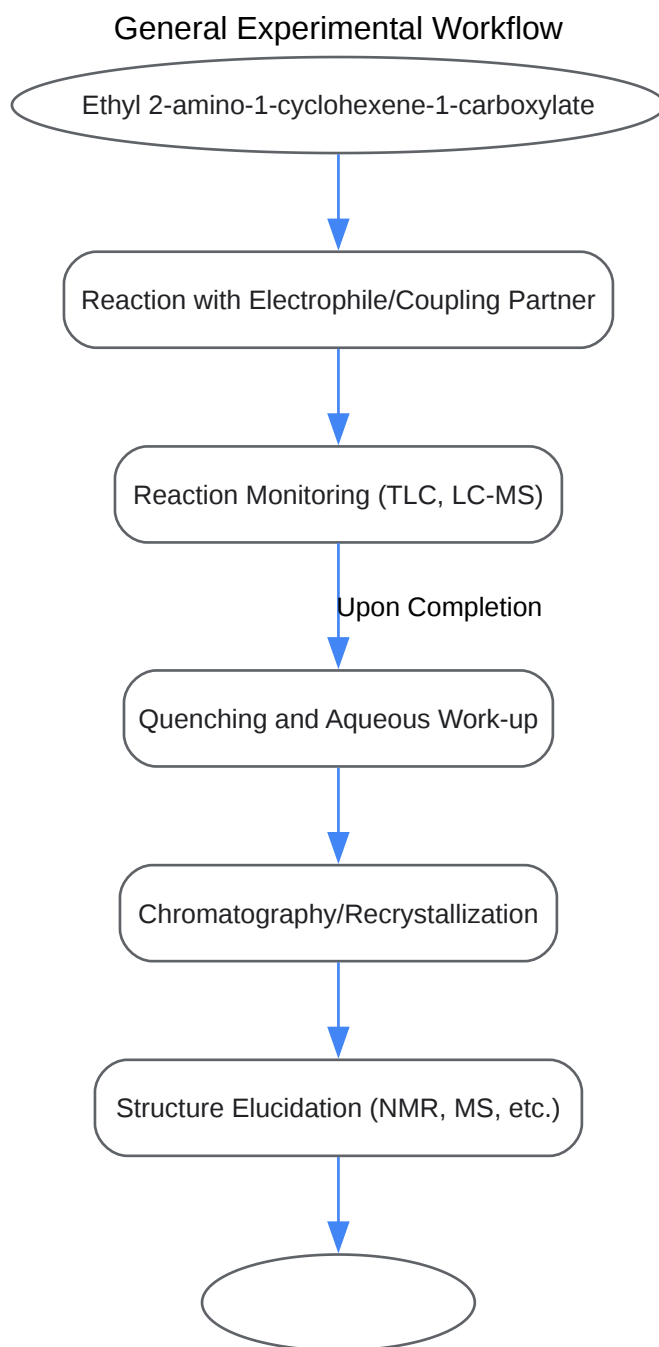
## Applications in Research and Development

**Ethyl 2-amino-1-cyclohexene-1-carboxylate** serves as a valuable building block in organic synthesis, particularly for the construction of various heterocyclic ring systems. Its bifunctional nature, possessing both an amine and an ester group in a vinylic arrangement, allows for a diverse range of chemical transformations. It is a key precursor for the synthesis of pyridines, quinolines, and other fused heterocyclic systems that are of interest in medicinal chemistry and materials science.

## Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing the direct involvement of **Ethyl 2-amino-1-cyclohexene-1-carboxylate** in specific biological signaling pathways. Its primary role reported in the scientific literature is that of a chemical intermediate.

The general experimental workflow for utilizing this compound in a subsequent reaction is depicted below.



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Caption: A generalized workflow for the use of **Ethyl 2-amino-1-cyclohexene-1-carboxylate** in a synthetic transformation.

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## References

- 1. chembk.com [chembk.com]
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